molecular formula C23H24ClN5O3S B2974679 1-(4-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea CAS No. 897620-78-9

1-(4-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Cat. No. B2974679
CAS RN: 897620-78-9
M. Wt: 485.99
InChI Key: ONDGQQAFXIVQGY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C23H24ClN5O3S and its molecular weight is 485.99. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The compound has been a focal point in the synthesis of new chemical entities with diverse biological activities. For example, it is involved in the synthesis of novel 1,2,4-triazole derivatives, which have shown antimicrobial activities against various test microorganisms, suggesting its utility in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, derivatives synthesized from reactions involving compounds related to the target molecule have demonstrated cytotoxic activities against cancer cell lines, indicating potential applications in cancer therapy (Ghasemi et al., 2020).

Antifungal Applications

A novel potential antifungal compound related to the given chemical structure has been synthesized, with its solubility in various solvents studied to understand its pharmacological properties. This research highlights the potential of such compounds in developing new antifungal drugs (Volkova et al., 2020).

Antitumor and Anticholinesterase Activities

Some derivatives, including those incorporating elements of the target compound's structure, have shown promising antitumor activities, suggesting their utility in anticancer drug development (Ling et al., 2008). Moreover, novel coumarylthiazole derivatives containing aryl urea/thiourea groups synthesized from similar chemical frameworks have exhibited inhibitory effects on acetylcholinesterase and butyrylcholinesterase, important for treating neurodegenerative diseases like Alzheimer's (Kurt et al., 2015).

Antimicrobial and Antiviral Activities

New pyridine derivatives synthesized from reactions involving similar structural motifs have shown variable and modest antimicrobial activity, contributing to the search for new antimicrobial agents (Patel et al., 2011). Additionally, some urea and thiourea derivatives doped with febuxostat, synthesized through similar chemical processes, displayed significant anti-TMV (Tobacco Mosaic Virus) and antimicrobial activities, showing the potential for agricultural applications (Reddy et al., 2013).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O3S/c1-32-20-8-6-19(7-9-20)28-10-12-29(13-11-28)21(30)14-18-15-33-23(26-18)27-22(31)25-17-4-2-16(24)3-5-17/h2-9,15H,10-14H2,1H3,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDGQQAFXIVQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

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